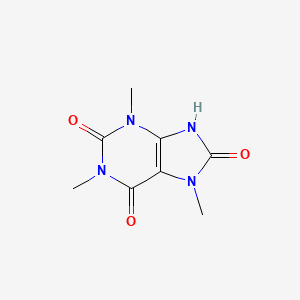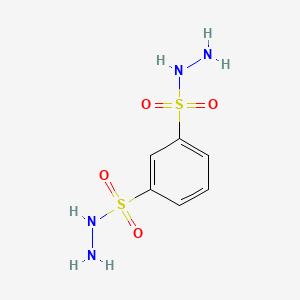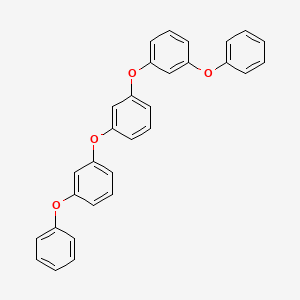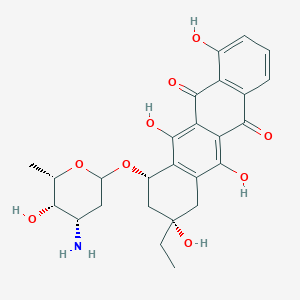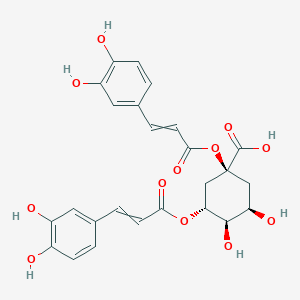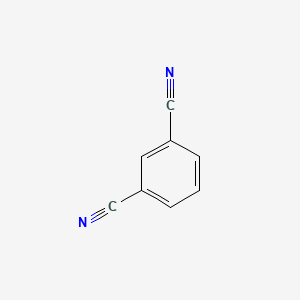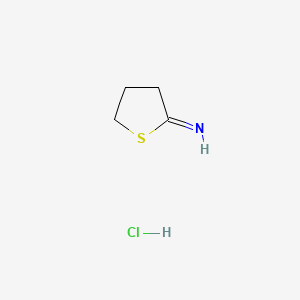
4-Isopropoxybenzoic acid
Overview
Description
4-Isopropoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by an isopropoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
4-Isopropoxybenzoic acid is an aromatic carboxylic acid organic compound It’s known to be used as a synthetic intermediate in organic synthesis, such as pesticides .
Mode of Action
As a synthetic intermediate in organic synthesis, it likely interacts with its targets to initiate or facilitate certain chemical reactions .
Biochemical Pathways
As a synthetic intermediate in the production of certain pesticides , it may influence the biochemical pathways related to the mode of action of these pesticides.
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution in an organism.
Result of Action
As a synthetic intermediate, its primary role is likely in the synthesis of other compounds, such as pesticides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its insolubility in water could affect its distribution and efficacy in aqueous environments. Additionally, thermal decomposition of the compound can lead to the release of irritating gases and vapors , which could be influenced by environmental temperature.
Preparation Methods
4-Isopropoxybenzoic acid can be synthesized through several methods:
From benzoate: Benzoate reacts with isopropanol under acidic conditions to produce this compound.
From benzoic acid and isopropanol: Benzoic acid reacts with isopropanol under acidic conditions to yield this compound.
Industrial production methods typically involve these reactions on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-Isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the isopropoxy group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Isopropoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: This compound is used as a preservative and industrial fungicide
Comparison with Similar Compounds
4-Isopropoxybenzoic acid can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Ethoxybenzoic acid: Contains an ethoxy group instead of an isopropoxy group.
4-Butoxybenzoic acid: Features a butoxy group in place of the isopropoxy group.
The uniqueness of this compound lies in its specific isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVERWTXKKWSSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157323 | |
| Record name | 4-Isopropoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13205-46-4 | |
| Record name | 4-(1-Methylethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13205-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Isopropoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Isopropoxybenzoic acid relate to its antituberculotic activity?
A: Research suggests that the antituberculotic activity of 4-alkoxybenzoic acids, including this compound, is influenced by their lipophilicity. [] As the length of the alkyl chain in the alkoxy group increases, so does the lipophilicity of the compound. This enhanced lipophilicity correlates with higher antimycobacterial activity, potentially due to improved penetration of the bacterial cell wall.
Q2: Can you elaborate on the metabolic fate of this compound in biological systems, particularly in the context of fungal degradation?
A: Studies using the lignin-degrading fungus Polyporus dichrous provide insights into the biodegradation of 4-alkoxybenzoic acids. [, ] The fungus demonstrates a relatively non-specific mechanism for oxygenating 4-alkoxyl groups in these compounds. For instance, 3-ethoxy-4-isopropoxybenzoic acid, a close analog of this compound, undergoes both dealkylation and hydroxylation at the 4-alkoxy position. [, ] This suggests that this compound might undergo similar metabolic transformations, potentially leading to the formation of 4-hydroxybenzoic acid and other hydroxylated derivatives.
Q3: this compound serves as a key intermediate in the synthesis of GSK923295, a CENP-E inhibitor. How does the this compound moiety contribute to the overall structure and potentially the activity of GSK923295?
A: While the provided research doesn't explicitly detail the binding interactions of GSK923295, it highlights this compound as a starting point for developing this potent CENP-E inhibitor. [] This suggests that the this compound moiety likely contributes to the overall physicochemical properties of GSK923295, potentially influencing its solubility, pharmacokinetic profile, and interactions with the target protein. Further research is needed to fully elucidate the specific contributions of this moiety to GSK923295's activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




